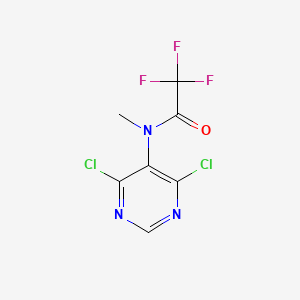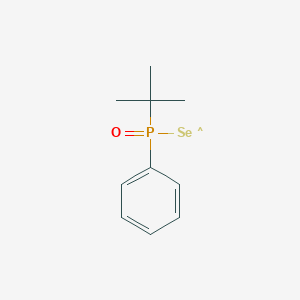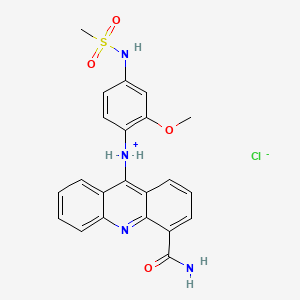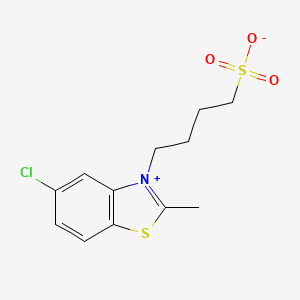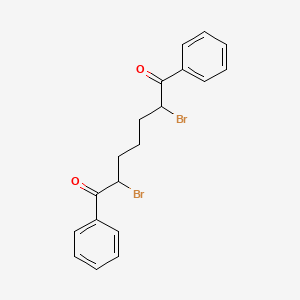![molecular formula C29H24F6N2O2 B13755692 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane](/img/structure/B13755692.png)
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane is a fluorinated diamine monomer known for its unique properties, including high thermal stability, excellent solubility in organic solvents, and low moisture absorption. This compound is widely used in the synthesis of advanced polyimides and other high-performance polymers, making it valuable in various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane typically involves a nucleophilic substitution reaction. The process begins with the reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate. This is followed by catalytic reduction using hydrazine and palladium on carbon (Pd/C) to yield the desired diamine monomer .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations. The final product is purified through recrystallization or other suitable methods to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane undergoes various chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Polymerization: Reacts with aromatic dianhydrides to form polyimides.
Reduction: Catalytic reduction with hydrazine and Pd/C.
Common Reagents and Conditions
Nucleophilic Substitution: Potassium carbonate, 2-chloro-5-nitrobenzotrifluoride, 4,4’-sulfonyl diphenol.
Polymerization: Aromatic dianhydrides, thermal imidization.
Reduction: Hydrazine, palladium on carbon (Pd/C).
Major Products Formed
Polyimides: High-performance polymers with excellent thermal and mechanical properties.
Intermediate Compounds: Various intermediates formed during the synthesis process.
Applications De Recherche Scientifique
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of advanced polyimides and other high-performance polymers.
Medicine: Research into its use in drug delivery systems and medical devices.
Industry: Utilized in the production of materials for microelectronics, aerospace, and optical displays
Mécanisme D'action
The mechanism of action of 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane primarily involves its ability to form stable polyimides through polymerization with aromatic dianhydrides. The fluorinated groups enhance the thermal stability and solubility of the resulting polymers, making them suitable for high-performance applications. The molecular targets and pathways involved include the formation of strong covalent bonds between the diamine and dianhydride units, resulting in a highly cross-linked polymer network .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Bis[4-(4-maleimidophenoxy)phenyl]propane
- 2,2-Bis[4-(4-aminophenoxy)phenyl]propane
- 2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane
Uniqueness
2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]propane stands out due to its trifluoromethyl groups, which impart unique properties such as lower dielectric constant, better solubility, and enhanced thermal stability compared to its non-fluorinated counterparts. These characteristics make it particularly valuable in applications requiring high-performance materials .
Propriétés
Formule moléculaire |
C29H24F6N2O2 |
|---|---|
Poids moléculaire |
546.5 g/mol |
Nom IUPAC |
4-[4-[2-[4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl]propan-2-yl]phenoxy]-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C29H24F6N2O2/c1-27(2,17-3-9-21(10-4-17)38-25-13-7-19(36)15-23(25)28(30,31)32)18-5-11-22(12-6-18)39-26-14-8-20(37)16-24(26)29(33,34)35/h3-16H,36-37H2,1-2H3 |
Clé InChI |
ZJKAAVFEXXJDQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)C3=CC=C(C=C3)OC4=C(C=C(C=C4)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![sodium;2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid](/img/structure/B13755617.png)
![N-(4-[Benzoyl]benzyl)-N-benzyl-N,N-dimethyl ammonium tetraphenylborate](/img/structure/B13755621.png)

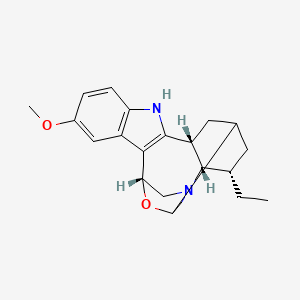
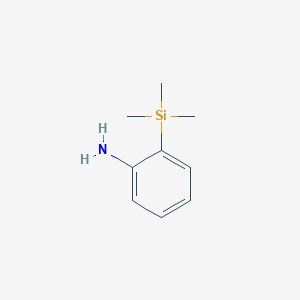
![Acetamide, N-[(5-formyl-2-thienyl)methyl]-](/img/structure/B13755641.png)

